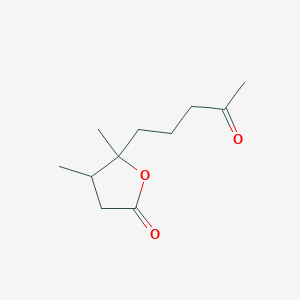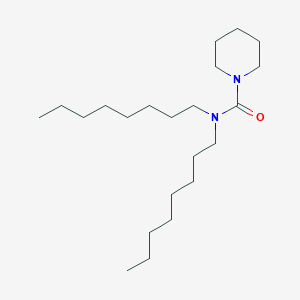
N,N-Dioctylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dioctylpiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dioctylpiperidine-1-carboxamide typically involves the amidation of piperidine derivatives with octylamine. One common method is the catalytic amidation of carboxylic acid substrates. The reaction can be catalyzed by various agents, such as carbodiimides, which facilitate the formation of the amide bond between the carboxylic acid and the amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dioctylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N,N-Dioctylpiperidine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: this compound derivatives may exhibit pharmacological activities, making them candidates for therapeutic development.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-Dioctylpiperidine-1-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N,N-Dioctylpiperidine-1-carboxamide can be compared with other piperidine derivatives, such as:
N,N-Dimethylpiperidine-1-carboxamide: A similar compound with different alkyl groups, which may exhibit distinct chemical and biological properties.
N,N-Diethylpiperidine-1-carboxamide: Another derivative with ethyl groups, used in various chemical and pharmacological studies.
Eigenschaften
CAS-Nummer |
64420-69-5 |
|---|---|
Molekularformel |
C22H44N2O |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
N,N-dioctylpiperidine-1-carboxamide |
InChI |
InChI=1S/C22H44N2O/c1-3-5-7-9-11-14-18-23(19-15-12-10-8-6-4-2)22(25)24-20-16-13-17-21-24/h3-21H2,1-2H3 |
InChI-Schlüssel |
WOKMTDIUOGEJCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


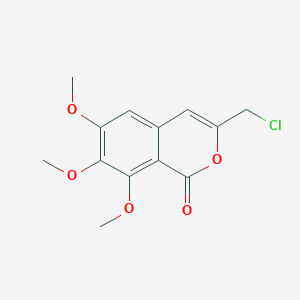
![9,10,11-Trioxabicyclo[6.2.1]undec-1-ene](/img/structure/B14511028.png)
![3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14511029.png)

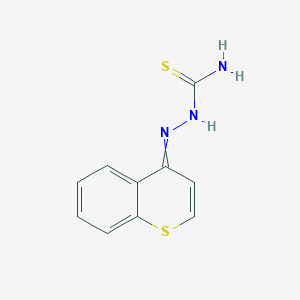
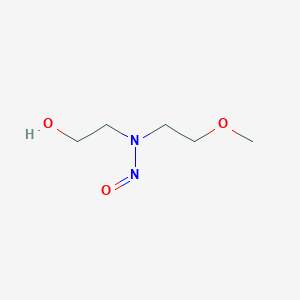

stannane](/img/structure/B14511039.png)
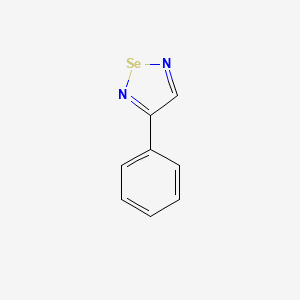
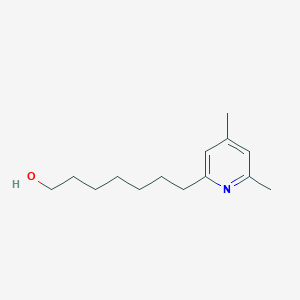
![2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol](/img/structure/B14511055.png)
![4,6-Bis(4-chlorophenyl)-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B14511056.png)
![4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol](/img/structure/B14511064.png)
